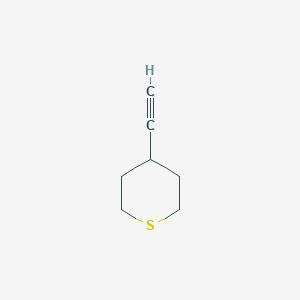

4-ethynyltetrahydro-2H-thiopyran

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethynylthiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXBCFUTCAECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyltetrahydro 2h Thiopyran

Direct Ethynylation Strategies of Thiopyran Precursors

The most straightforward approach to 4-ethynyltetrahydro-2H-thiopyran involves the direct addition of an ethynyl (B1212043) nucleophile to a suitable thiopyran precursor. The primary starting material for this strategy is tetrahydro-4H-thiopyran-4-one.

Alkynylation of Tetrahydro-4H-thiopyran-4-one

The addition of an ethynyl group to the carbonyl carbon of tetrahydro-4H-thiopyran-4-one is a key transformation. This is typically achieved through the use of powerful organometallic reagents, such as Grignard and organolithium compounds.

The reaction of tetrahydro-4H-thiopyran-4-one with ethynylmagnesium bromide is a classic and effective method for the introduction of the ethynyl moiety. Ethynylmagnesium bromide is typically prepared in situ by the reaction of a suitable Grignard reagent, such as ethylmagnesium bromide, with acetylene (B1199291) gas in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govorgsyn.org The resulting alkynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydro-4H-thiopyran-4-one.

The general reaction proceeds by cooling a solution of tetrahydro-4H-thiopyran-4-one in an anhydrous solvent, such as THF, and then adding the freshly prepared ethynylmagnesium bromide solution. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. Upon completion, the reaction is quenched with an aqueous solution, often a saturated solution of ammonium (B1175870) chloride, to neutralize the reaction mixture and protonate the resulting alkoxide. This workup yields the desired product, this compound-4-ol. Subsequent dehydration of this tertiary alcohol would be required to furnish the target compound, this compound, although specific conditions for this final step are not detailed in the reviewed literature.

Detailed procedural information from analogous reactions with other ketones, such as cinnamaldehyde, suggests that the reaction is typically stirred overnight, allowing it to slowly warm to room temperature. nih.gov The choice of solvent is crucial, with THF being preferred due to the higher solubility of acetylene, which can lead to fewer by-products. nih.gov

Table 1: Representative Reaction Parameters for Grignard-Mediated Ethynylation

| Parameter | Value/Condition | Source |

| Ketone Substrate | Tetrahydro-4H-thiopyran-4-one | - |

| Grignard Reagent | Ethynylmagnesium bromide | nih.govorgsyn.org |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Reaction Temperature | Typically initiated at low temperatures (e.g., 0°C) | nih.gov |

| Workup | Saturated aqueous ammonium chloride solution | nih.gov |

The use of organolithium reagents, particularly lithium acetylide, presents another powerful method for the ethynylation of ketones. Lithium acetylide can be prepared by bubbling acetylene gas through a solution of an organolithium reagent, such as n-butyllithium, in an appropriate solvent like THF, typically at low temperatures. orgsyn.org

The reaction mechanism involves the nucleophilic attack of the acetylide anion on the carbonyl carbon of tetrahydro-4H-thiopyran-4-one. Similar to the Grignard approach, this reaction is highly sensitive to moisture and air, necessitating anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The reaction is generally performed at low temperatures, such as -78°C, followed by a gradual warming to room temperature. The workup procedure is also analogous, involving quenching with an aqueous acid solution to yield the corresponding propargyl alcohol.

Studies on the reaction of lithium acetylide with sterically hindered ketones have shown that using an excess of the lithium reagent can improve yields. orgsyn.org The concentration of the monolithium acetylide solution can also influence the outcome, with optimal concentrations often being around 0.5 M. orgsyn.org

Table 2: General Conditions for Organolithium-Mediated Ethynylation

| Parameter | Value/Condition | Source |

| Ketone Substrate | Tetrahydro-4H-thiopyran-4-one | - |

| Organolithium Reagent | Lithium acetylide | orgsyn.org |

| Solvent | Tetrahydrofuran (THF) | orgsyn.org |

| Reaction Temperature | -78°C to room temperature | orgsyn.org |

| Workup | Aqueous hydrochloric acid | orgsyn.org |

Alternative C-C Bond Formation Methodologies

While direct ethynylation is a primary strategy, other carbon-carbon bond-forming reactions can be envisioned for the synthesis of this compound. One such powerful method is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This two-step process first converts an aldehyde or ketone into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

For tetrahydro-4H-thiopyran-4-one, the first step would involve a Wittig-type reaction with a phosphonium (B103445) ylide generated from carbon tetrabromide and triphenylphosphine (B44618). This would produce 4-(dibromomethylene)tetrahydro-2H-thiopyran. In the second step, treatment of this intermediate with two equivalents of a strong base, such as n-butyllithium, would induce elimination of two molecules of hydrogen bromide to form the desired alkyne. A key advantage of this method is the potential to isolate the intermediate 1-bromoalkyne by using only one equivalent of the base, which could then be used in further synthetic transformations. wikipedia.org

Functional Group Interconversion Routes

An alternative synthetic approach involves the initial formation of a thiopyran ring with a suitable functional group at the 4-position, which can then be converted into the ethynyl group.

Transformations from Halogenated Thiopyran Derivatives

Conversion from Aldehyde or Ketone Derivatives

The conversion of tetrahydro-4H-thiopyran-4-one to this compound can be efficiently carried out using established organophosphorus chemistry, namely the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction is a two-step process that first converts the ketone into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. numberanalytics.comnih.govwikipedia.org The reaction begins with the in situ generation of a phosphorus ylide from the reaction of triphenylphosphine and carbon tetrabromide. This ylide then reacts with tetrahydro-4H-thiopyran-4-one in a Wittig-type reaction to form the corresponding gem-dibromoalkene. numberanalytics.comlibretexts.org In the second step, treatment with two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium, results in elimination of HBr and subsequent lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup, gives the desired this compound. wikipedia.orglibretexts.org

Alternatively, the Seyferth-Gilbert homologation offers a one-pot method for the direct conversion of ketones to alkynes. acs.orgacs.org This reaction utilizes dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. acs.orgacs.org Deprotonation of this reagent with a strong base, such as potassium tert-butoxide, generates an anion that reacts with tetrahydro-4H-thiopyran-4-one. acs.org The resulting intermediate undergoes a series of transformations, including the formation of an oxaphosphetane and subsequent elimination of dimethyl phosphate (B84403) to yield a vinyl diazo species. beilstein-journals.org Loss of nitrogen gas from the vinyl diazo intermediate generates a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne, this compound. beilstein-journals.org A modification of this reaction, known as the Bestmann-Ohira modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate and can be carried out under milder basic conditions, making it suitable for a wider range of substrates. acs.org

| Reaction | Key Reagents | Intermediate |

|---|

| Corey-Fuchs Reaction | 1. PPh₃, CBr₄ 2. n-BuLi | 4-(Dibromomethylene)tetrahydro-2H-thiopyran | | Seyferth-Gilbert Homologation | 1. (CH₃O)₂P(O)CHN₂ 2. KOt-Bu | Vinyl diazo intermediate |

Stereoselective and Stereocontrolled Synthesis Considerations

The introduction of the ethynyl group at the C4 position of the tetrahydro-2H-thiopyran ring creates a new stereocenter. Therefore, controlling the stereochemistry of this transformation is a crucial aspect of the synthesis. The stereochemical outcome of the nucleophilic addition of the ethynylating agent to the carbonyl group of tetrahydro-4H-thiopyran-4-one is governed by the principles of axial and equatorial attack on a cyclohexanone-like ring system. libretexts.orgyoutube.com

The conformation of the tetrahydro-4H-thiopyran-4-one ring, which exists predominantly in a chair conformation, will dictate the facial selectivity of the attack. Nucleophilic addition can occur from either the axial or the equatorial face of the carbonyl group, leading to the formation of two possible diastereomeric products: one with an axial ethynyl group and the other with an equatorial ethynyl group.

Generally, for small, unhindered nucleophiles, axial attack is kinetically favored to avoid torsional strain with the adjacent equatorial hydrogens in the transition state. libretexts.orgyoutube.com In the context of ethynylation, the acetylide anion is relatively small, suggesting a preference for axial attack to yield the alcohol with an equatorial hydroxyl group. Subsequent steps to form the alkyne would then proceed from this intermediate.

Conversely, bulkier nucleophiles tend to favor equatorial attack to minimize steric interactions with the axial hydrogens at the C2 and C6 positions. libretexts.org The choice of reagents and reaction conditions can therefore be used to influence the diastereomeric ratio of the products. For instance, using a bulkier base or a more sterically demanding ethynylating reagent could potentially shift the selectivity towards the formation of the product arising from equatorial attack.

| Attack Trajectory | Favored by | Product Stereochemistry (at alcohol stage) |

|---|---|---|

| Axial Attack | Small, unhindered nucleophiles | Equatorial alcohol |

| Equatorial Attack | Bulky, sterically hindered nucleophiles | Axial alcohol |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the growing importance of sustainable chemical manufacturing, the development of green synthetic protocols for this compound is a key consideration. Green chemistry principles can be applied to the ethynylation of tetrahydro-4H-thiopyran-4-one by focusing on several key areas: the use of alternative solvents, energy-efficient reaction conditions, and recyclable catalysts. numberanalytics.comnih.gov

Alternative Solvents: Traditional solvents used in organometallic reactions, such as tetrahydrofuran (THF) and diethyl ether, are often volatile and flammable. libretexts.org Greener alternatives that could be explored include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a lower peroxide-forming tendency. numberanalytics.com For certain steps, the use of ionic liquids or deep eutectic solvents (DESs) could also be considered, as they are non-volatile and can often be recycled. numberanalytics.com

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are two energy-efficient techniques that can significantly reduce reaction times and improve yields. organic-chemistry.orgnih.govresearchgate.netslideshare.net The application of microwave irradiation to the Seyferth-Gilbert homologation, for example, could potentially lead to a faster and more efficient conversion of tetrahydro-4H-thiopyran-4-one to the desired alkyne. organic-chemistry.orgnih.govresearchgate.net Similarly, ultrasound has been shown to promote alkynylation reactions and could be a valuable tool for enhancing the Corey-Fuchs reaction. numberanalytics.comslideshare.net

Sustainable Reagents and Catalysts: The Corey-Fuchs reaction generates a significant amount of triphenylphosphine oxide as a byproduct, which can be difficult to remove. The development of catalytic versions of this reaction or the use of reagents that generate more environmentally benign byproducts is a key goal. For alkyne synthesis in general, the use of recyclable, heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon or silica, is a promising area of research. nih.govnih.gov While not directly applicable to the Corey-Fuchs or Seyferth-Gilbert reactions, these catalytic systems could be relevant for alternative synthetic routes to the target molecule.

| Green Approach | Specific Example | Potential Benefit |

|---|---|---|

| Alternative Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less hazardous. numberanalytics.com |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, potentially higher yields. organic-chemistry.orgnih.govresearchgate.net |

| Sustainable Reagents | Catalytic systems | Reduced waste, potential for catalyst recycling. nih.govnih.gov |

Chemical Reactivity and Transformative Reactions of 4 Ethynyltetrahydro 2h Thiopyran

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is characterized by its acidic proton and its electron-rich carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of 4-ethynyltetrahydro-2H-thiopyran is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and specific method for covalently linking the thiopyran ring to other molecules. researchgate.net In this transformation, the terminal alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org

The reaction is typically performed under mild conditions, often at room temperature and in various solvents, including aqueous media. organic-chemistry.org The copper(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. nih.gov The use of nitrogen-based ligands can accelerate the reaction. tennessee.edu This method is widely employed in drug discovery, bioconjugation, and materials science due to its reliability, broad substrate scope, and high yields. researchgate.netprecisepeg.com The reaction of this compound with an azide (R-N₃) would yield a 4-((tetrahydro-2H-thiopyran-4-yl)methyl)-1-R-1H-1,2,3-triazole product.

Hydrosilylation: The terminal alkyne can undergo hydrosilylation, which involves the addition of a silicon-hydride bond (Si-H) across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum or rhodium. The reaction provides a route to vinylsilanes, which are valuable synthetic intermediates. Depending on the catalyst and reaction conditions, the addition can proceed with different regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti addition).

Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. For terminal alkynes like this compound, this reaction can be catalyzed by various metals, including copper. nih.gov The reaction can lead to different products; for instance, direct hydroamination can yield enamines, while a reductive hydroamination process can produce alkylamines. nih.gov These reactions are highly valuable as they offer a direct and atom-economical route to nitrogen-containing compounds. nih.gov

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of a mild base, is highly efficient for substrates like this compound. wikipedia.orgnih.gov It allows for the direct connection of the thiopyran ring to various aromatic and vinylic systems, which is a key transformation in the synthesis of pharmaceuticals and organic materials. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, its name is sometimes used more broadly. The Sonogashira reaction remains the most prominent and direct cross-coupling transformation for terminal alkynes.

The alkyne moiety of this compound can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): The alkyne can act as a dienophile, reacting with a conjugated diene. organic-chemistry.org This reaction forms a six-membered ring, specifically a substituted cyclohexadiene. The driving force for this reaction is the formation of two new, more stable sigma bonds from two pi bonds. organic-chemistry.org The reactivity of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, though it can react without them under thermal conditions. organic-chemistry.orgrsc.org Recent developments have explored variants of the Diels-Alder reaction that lead to highly reactive intermediates from alkyne reactants. nih.gov

[2+2] Cycloaddition: This reaction typically occurs between two double bonds or a double bond and a triple bond to form a four-membered ring. For alkynes, [2+2] cycloadditions with alkenes are usually promoted by UV light (photochemical cycloaddition) and result in the formation of cyclobutene (B1205218) derivatives.

The triple bond of this compound can be fully or partially reduced, leading to different products with distinct stereochemistry. libretexts.org

Complete Reduction to an Alkane: Catalytic hydrogenation using a highly active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane, yielding 4-ethyltetrahydro-2H-thiopyran. libretexts.orglumenlearning.com

Partial Reduction to a cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for this purpose. libretexts.orglumenlearning.com Hydrogenation with Lindlar's catalyst results in the syn-addition of hydrogen, producing the cis-alkene, in this case, cis-4-vinyltetrahydro-2H-thiopyran. libretexts.org

Partial Reduction to a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C), can also achieve partial reduction to an alkene. lumenlearning.com This method proceeds via a radical anion intermediate and selectively produces the thermodynamically more stable trans-alkene, trans-4-vinyltetrahydro-2H-thiopyran. libretexts.orglibretexts.org

| Starting Material | Reagents/Catalyst | Product | Outcome |

| This compound | H₂, Pd/C | 4-Ethyltetrahydro-2H-thiopyran | Complete Reduction |

| This compound | H₂, Lindlar's Catalyst | cis-4-Vinyltetrahydro-2H-thiopyran | Partial Reduction (cis) |

| This compound | Na, NH₃ (l) | trans-4-Vinyltetrahydro-2H-thiopyran | Partial Reduction (trans) |

The carbon-carbon triple bond readily undergoes electrophilic addition with halogens (X₂) and hydrogen halides (HX). libretexts.org

Hydrohalogenation: The addition of hydrogen halides (such as HBr or HCl) to a terminal alkyne like this compound follows Markovnikov's rule. libretexts.orgmasterorganicchemistry.com The hydrogen atom adds to the terminal carbon (the one already bonded to a hydrogen), and the halide atom adds to the more substituted internal carbon. The addition of one equivalent of HX yields a vinyl halide. youtube.com If an excess of the hydrogen halide is used, a second addition reaction occurs, adding to the resulting alkene to form a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.comyoutube.com

Halogenation: The addition of halogens (Br₂ or Cl₂) across the triple bond also proceeds readily. The addition of one equivalent of the halogen typically occurs with anti-stereoselectivity, passing through a bridged halonium ion intermediate to yield a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction can be stopped at this stage. If a second equivalent of the halogen is added, it will add to the double bond of the dihaloalkene to form a tetrahaloalkane. masterorganicchemistry.compearson.com

Reactions Involving the Tetrahydrothiopyran (B43164) Ring System

The tetrahydrothiopyran ring system of this compound is a key site for various chemical modifications. These reactions primarily target the sulfur atom and the saturated carbon framework of the ring, leading to a variety of structurally distinct products.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones (e.g., Formation of this compound 1,1-dioxide)

The sulfur atom in the tetrahydrothiopyran ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic and steric properties of the molecule, influencing its subsequent reactivity and potential applications.

The oxidation of sulfides to sulfoxides and further to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the selectivity towards either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, the use of a stoichiometric amount of an oxidant like hydrogen peroxide can selectively yield the sulfoxide, while an excess of the oxidant or stronger oxidizing agents will typically lead to the sulfone. organic-chemistry.org

In the context of substituted tetrahydrothiopyrans, the oxidation of the sulfur atom has been explored to modulate the properties of the resulting compounds. For example, in the case of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, direct oxidation to the sulfone proved challenging. nih.gov However, a two-step approach involving the initial synthesis of the sulfoxide followed by its oxidation to the sulfone was successful. nih.gov Davis's oxaziridine (B8769555) has been highlighted as a highly chemoselective and tolerant reagent for the oxidation of sulfides to sulfoxides, offering advantages such as mild reaction conditions and reduced toxicity compared to other reagents. nih.gov

The formation of this compound 1,1-dioxide is a key transformation that introduces a sulfone group into the molecule. This can be achieved through various oxidative methods. While direct oxidation of similar tetrahydrothiopyran systems to sulfones can sometimes be difficult, alternative strategies have been developed. nih.gov For instance, an unprecedented [1+1+1+1+1+1] annulation process using rongalite as a tethered C-S synthon has been reported for the construction of tetrahydro-2H-thiopyran 1,1-dioxides. researchgate.net Catalytic systems, such as those employing tantalum carbide or niobium carbide with hydrogen peroxide, have also been shown to be effective for the selective oxidation of sulfides to either sulfoxides or sulfones. organic-chemistry.org

Table 1: Oxidizing Agents for the Conversion of Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent | Product(s) | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry controls selectivity. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | Effective for oxidation of sulfoxides to sulfones. nih.gov |

| Davis's Oxaziridine | Sulfoxide | High chemoselectivity and tolerance of functional groups. nih.gov |

| Tantalum Carbide / H₂O₂ | Sulfoxide | Catalytic and selective. organic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone | Catalytic and selective. organic-chemistry.org |

| Rongalite | Sulfone | Used in a [1+1+1+1+1+1] annulation to form the ring and sulfone simultaneously. researchgate.net |

Ring-Opening and Rearrangement Reactions

While specific examples of ring-opening and rearrangement reactions of this compound are not extensively detailed in the provided search results, the general reactivity of heterocyclic systems suggests that such transformations are plausible under specific conditions. For instance, S-oxidation of certain thiopyran derivatives can facilitate a β-elimination, leading to ring fragmentation. nih.gov The stability of the tetrahydrothiopyran ring is generally high, but the presence of the ethynyl (B1212043) group and the potential for further functionalization could introduce pathways for ring-opening or rearrangement reactions, particularly under the influence of strong acids, bases, or metal catalysts.

Functionalization at Other Ring Positions

Functionalization of the tetrahydrothiopyran ring at positions other than the 4-position, which bears the ethynyl group, can lead to a wide array of derivatives with diverse properties. Methods for such functionalization often involve reactions that are common for saturated heterocyclic systems. For example, aminomethylation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one has been shown to produce bicyclic nonane (B91170) derivatives. researchgate.net This suggests that similar reactions could potentially be applied to derivatives of this compound, allowing for the introduction of various functional groups at the carbon atoms adjacent to the sulfur or at other positions on the ring. The specific reaction pathways and outcomes would depend on the nature of the starting material and the reaction conditions employed.

Mechanistic Studies of Key Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations. For the reactions involving this compound, several mechanistic aspects are of interest.

In the oxidation of the sulfur atom, the mechanism generally involves the nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidizing agent. The selectivity for sulfoxide versus sulfone formation is often a kinetic phenomenon, dependent on the relative rates of the first and second oxidation steps. rsc.org

Mechanistic investigations into the [1+1+1+1+1+1] annulation process for forming tetrahydro-2H-thiopyran 1,1-dioxides have indicated the involvement of two different carbon-increasing models where rongalite serves as a C1 unit. researchgate.net

For multi-component reactions, the mechanistic pathways can be complex and varied. The Povarov reaction, for example, is proposed to proceed through either a stepwise Mannich addition followed by an intramolecular Friedel-Crafts alkylation or a concerted asynchronous process. mdpi.com The specific mechanism would depend on the reactants and conditions.

A recent study on 2H-thiopyran-2-thione sulfine (B13751562) (TTS) has explored its reaction mechanism both experimentally and computationally. TTS was found to convert H₂S to HSOH and then to H₂S₂. nih.gov While not directly involving this compound, this study highlights the type of detailed mechanistic work that can be applied to understand the reactivity of thiopyran derivatives.

Derivatives and Analogs of 4 Ethynyltetrahydro 2h Thiopyran

Sulfur-Oxidized Derivatives

Oxidation of the sulfur atom in the tetrahydrothiopyran (B43164) ring is a common modification that significantly alters the polarity and chemical reactivity of the molecule. This leads to two primary classes of derivatives: sulfones and sulfoxides.

Table 1: Properties of 4-Ethynyltetrahydro-2H-thiopyran 1,1-dioxide d-nb.info

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂S |

| Monoisotopic Mass | 158.04015 Da |

| InChIKey | WXOKRCIQMSHMCL-UHFFFAOYSA-N |

This data is based on computational predictions from PubChem.

Partial oxidation of the sulfur atom results in the formation of thiopyran 1-oxides, or sulfoxides. This introduces a chiral center at the sulfur atom, leading to diastereomers. The synthesis of these derivatives is often achieved through controlled oxidation. For instance, Davis's oxaziridine (B8769555) has been used for the chemoselective oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones to their corresponding S-oxides without overoxidation to the sulfone. msu.edu

The stereochemistry of thiopyran-1-oxides has been a subject of investigation. Studies on substituted 4H-thiopyran-1-oxides reveal that they are configurationally stable over a wide thermal range but can undergo photocatalyzed stereomutation at the sulfur atom. acs.org Furthermore, theoretical calculations using Density Functional Theory (DFT) have been employed to study the molecular structure and stability of such 1-hetero-2,5-cyclohexadiene-1-oxides. acs.org The conformational preferences of related 4-alkyltetrahydro-2H-thiopyran-1-oxides have also been analyzed, indicating that repulsive steric interactions are key contributors to the equatorial preference of substituents. acs.org

Functionalized Ethynyl (B1212043) Analogs

The terminal alkyne, or ethynyl group, is a highly versatile functional handle for a multitude of chemical transformations. Standard reactions for terminal alkynes can be applied to create a wide array of functionalized analogs. masterorganicchemistry.com

One of the most powerful methods for functionalizing terminal alkynes is the Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction could be used to attach various aryl or vinyl substituents to the 4-position of the tetrahydrothiopyran ring. Other potential transformations include:

Hydration: Acid-catalyzed hydration, often with a mercury salt catalyst, would convert the ethynyl group into a methyl ketone. msu.edu

Hydroboration-Oxidation: This two-step process would yield an aldehyde. msu.edu

Coupling Reactions: Besides Sonogashira, other metal-catalyzed coupling reactions can lead to the dimerization of the alkyne to form conjugated 1,3-enynes. nih.gov

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole rings.

Diboration: Cobalt-catalyzed 1,1-diboration of terminal alkynes is a method to install two boron groups at the terminal carbon, creating a versatile synthetic intermediate. acs.org

Substituted Tetrahydrothiopyran Ring Systems

Modifications are not limited to the sulfur and ethynyl groups; the carbon framework of the tetrahydrothiopyran ring can also be substituted. Various synthetic methods have been developed to introduce functional groups onto the ring, creating key intermediates for further chemical elaboration. masterorganicchemistry.com

Examples of such substituted systems include:

Tetrahydro-4H-thiopyran-4-one: This ketone is a valuable precursor for creating stereochemically diverse synthons and can be prepared from dimethyl 3,3'-thiobispropanoate. masterorganicchemistry.com Its derivatives, such as 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, have been designed and synthesized for biological evaluation. msu.edu

Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: The hydroxyl group on this sulfone derivative provides a site for further functionalization. chemrxiv.orgrsc.org

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: The introduction of an amino group creates a basic site and a nucleophilic handle for building more complex molecules. nih.gov

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: This derivative combines the stable sulfone ring with a primary amine functionality, making it a useful building block in medicinal chemistry. youtube.com

Table 2: Examples of Substituted Tetrahydrothiopyran Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Functional Group |

|---|---|---|---|

| Tetrahydro-4H-thiopyran-4-one | 1072-72-6 | C₅H₈OS | Ketone |

| Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide | 194152-05-1 | C₅H₁₀O₃S | Alcohol, Sulfone |

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | 116529-31-8 | C₅H₁₂ClNO₂S | Amine, Sulfone |

Heteroatom Analogs within the Ring

Replacing the sulfur atom with another heteroatom generates structural analogs with distinct properties. The most direct analog is formed by replacing sulfur with oxygen.

Table 3: Comparison of this compound and its Oxygen Analog

| Property | This compound | 4-Ethynyloxane organic-chemistry.org |

|---|---|---|

| Molecular Formula | C₇H₁₀S | C₇H₁₀O |

| Molecular Weight | 126.22 g/mol | 110.15 g/mol |

| InChIKey | UXIWTRZGNVXTKC-UHFFFAOYSA-N | BMYOVGRZKOKXMG-UHFFFAOYSA-N |

Other heteroatoms, such as nitrogen, could also be incorporated to create piperidine-based analogs, further expanding the chemical space accessible from this structural motif.

Spectroscopic Characterization and Structural Elucidation Methodologies

X-ray Crystallography of Solid-State Forms and Derivatives

Without access to primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4 Ethynyltetrahydro 2h Thiopyran

Quantum Chemical Calculations on Molecular Conformation and Stability

The conformational landscape of the tetrahydro-2H-thiopyran ring is a cornerstone of its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are pivotal in elucidating the preferred three-dimensional structures and their relative stabilities.

The tetrahydro-2H-thiopyran ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org Computational studies on 4-substituted tetrahydro-2H-thiopyrans consistently identify the chair as the global minimum on the potential energy surface. The substituent at the C4 position can exist in either an axial or equatorial orientation. The relative energy of these two conformers is a critical parameter influencing the molecule's reactivity and physical properties.

For 4-alkyltetrahydro-2H-thiopyrans, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions between the substituent and the axial hydrogens on C2 and C6. The magnitude of this preference, often denoted as the A-value, can be quantified through computational methods. For instance, studies on 4-methyltetrahydro-2H-thiopyran have shown a distinct energy preference for the equatorial conformer.

Beyond the chair conformation, other, higher-energy conformers such as the twist-boat and boat also exist as local minima or transition states on the potential energy surface. Computational studies can map the interconversion pathways between these conformers, providing insights into the flexibility of the ring system. For the parent tetrahydro-2H-thiopyran, the chair conformer is significantly more stable than twist conformers.

| Conformer of Tetrahydro-2H-thiopyran Analog | Method | Relative Energy (kcal/mol) |

| Chair (Equatorial 4-methyl) | MP2/6-311G(d,p) | 0.00 |

| Chair (Axial 4-methyl) | MP2/6-311G(d,p) | 1.80 |

| 1,4-Twist | DFT | ~5.3 |

| 2,5-Twist | DFT | ~6.1 |

This table presents representative computational data for methyl-substituted and parent tetrahydro-2H-thiopyran to illustrate conformational energies. The ethynyl (B1212043) group's A-value would also be a key determinant of the conformational equilibrium for 4-ethynyltetrahydro-2H-thiopyran.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is dictated by the interplay of the sulfur heteroatom, the saturated six-membered ring, and the ethynyl substituent. DFT calculations are instrumental in understanding the distribution of electron density, molecular orbitals, and the nature of chemical bonds within the molecule.

The sulfur atom, with its lone pairs of electrons, introduces specific electronic features to the heterocyclic ring. These lone pairs can participate in hyperconjugative interactions with adjacent σ-bonds, influencing bond lengths and angles. The C-S bonds are longer than typical C-C bonds, and the C-S-C bond angle is smaller than the tetrahedral angle, which imparts a degree of flexibility to the ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into the molecule's reactivity. For a molecule like this compound, the HOMO is likely to have significant contributions from the sulfur lone pairs and the π-orbitals of the ethynyl group. The LUMO would be associated with the corresponding antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

| Calculated Property | Representative Compound | Method | Value |

| HOMO Energy | Thiophene | DFT/B3LYP | -6.2 eV |

| LUMO Energy | Thiophene | DFT/B3LYP | -0.9 eV |

| HOMO-LUMO Gap | Thiophene | DFT/B3LYP | 5.3 eV |

| Dipole Moment | Tetrahydro-2H-pyran | DFT | ~1.8 D |

This table provides illustrative electronic property data for related heterocyclic compounds to frame the expected values for this compound.

Reaction Pathway Modeling and Transition State Theory Applications

Computational chemistry offers powerful tools to model reaction pathways and apply transition state theory to understand the kinetics and mechanisms of chemical reactions involving thiopyran derivatives. A significant area of study for thiopyrans is their synthesis via cycloaddition reactions, such as the Diels-Alder reaction. ualberta.ca

The formation of the tetrahydro-2H-thiopyran ring can be envisioned through a hetero-Diels-Alder reaction, where a thione acts as the dienophile. ualberta.ca Computational modeling of such reactions involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. ic.ac.uk The energy of this transition state relative to the reactants determines the activation energy of the reaction.

DFT calculations can be employed to map the entire reaction coordinate, from reactants to products, passing through the transition state. This allows for the detailed analysis of bond-forming and bond-breaking processes. For the synthesis of substituted thiopyrans, computational models can predict the regioselectivity and stereoselectivity of the reaction, which is crucial for synthetic planning. mdpi.com For instance, in the Diels-Alder reaction between a substituted diene and a dienophile, calculations can determine whether the endo or exo product is kinetically or thermodynamically favored. masterorganicchemistry.com

| Reaction | Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Butadiene + Ethylene | PM3 | 27.04 | -52.55 |

| Thiophene + Ethene | MP2/6-31+G | ~35 | Endothermic |

| S-methylthiophenium + Ethene | MP2/6-31+G | ~20 | Exothermic |

This table presents calculated energetic data for Diels-Alder reactions involving dienes related to thiopyran, illustrating the utility of computational methods in predicting reaction feasibility and energetics. ic.ac.ukrsc.org

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds like this compound. The primary spectroscopic techniques that can be computationally modeled are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, computational prediction of NMR spectra can be instrumental in assigning peaks and confirming the structure. libretexts.orglibretexts.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be used to identify the presence of key functional groups, such as the C≡C stretch of the ethynyl group and the C-S vibrations of the thiopyran ring.

| Nucleus | Compound/Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2/C6 | Tetrahydrothiopyran (B43164) | 28.5 | 28.1 |

| C3/C5 | Tetrahydrothiopyran | 27.1 | 26.8 |

| C4 | Tetrahydrothiopyran | 25.9 | 25.5 |

| C4 | 4-Methyltetrahydrothiopyran (eq) | 32.7 | 32.2 |

This table provides a comparison of experimental and computationally predicted ¹³C NMR chemical shifts for the parent tetrahydrothiopyran and a 4-substituted analog, demonstrating the accuracy of such predictions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. An MD simulation of this compound would allow for the exploration of its conformational landscape over time and at different temperatures.

A crucial component of any MD simulation is the force field , which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. github.io For a novel molecule like this compound, a pre-existing force field may not have all the necessary parameters, particularly for the sulfur atom in this specific chemical environment. In such cases, new parameters need to be developed and validated. This often involves fitting the force field parameters to reproduce data from high-level quantum mechanical calculations, such as potential energy scans for bond stretching, angle bending, and dihedral rotations.

Once a reliable force field is established, MD simulations can be performed to study various properties, including:

Conformational Dynamics: Observing the transitions between different chair and boat conformations of the thiopyran ring.

Solvation: Simulating the molecule in a solvent to understand how intermolecular interactions influence its conformation and dynamics.

Thermodynamic Properties: Calculating properties such as the free energy of solvation.

| Force Field Parameter Type | Atom Types | Example Value (from a general force field like UFF) |

| Bond Stretching (Force Constant) | C_3-S_3+2 | 339.7 kcal/mol/Ų |

| Angle Bending (Force Constant) | C_3-S_3+2-C_3 | 110.3 kcal/mol/rad² |

| van der Waals (Epsilon) | S_3+2 | 0.298 kcal/mol |

| van der Waals (Sigma) | S_3+2 | 4.040 Å |

This table presents example force field parameters for a sulfur atom in a similar chemical environment from the Universal Force Field (UFF), illustrating the types of parameters required for an MD simulation. lammpstube.com

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as an Intermediate in Drug Synthesis

The chemical reactivity of the ethynyl (B1212043) group, coupled with the physicochemical properties imparted by the tetrahydrothiopyran (B43164) ring, makes 4-ethynyltetrahydro-2H-thiopyran and its derivatives attractive starting materials or intermediates in the synthesis of complex bioactive molecules. The terminal alkyne is particularly amenable to a variety of coupling reactions, such as the Sonogashira coupling, which allows for the facile introduction of this moiety into a larger molecular framework. researchgate.net This enables the construction of diverse chemical libraries for screening and optimization.

A significant application of a derivative of this compound is in the synthesis of amine derivative compounds for the treatment of ophthalmic diseases, including age-related macular degeneration (AMD) and Stargardt's Disease. google.com In a patented synthetic route, this compound-4-ol serves as a crucial building block. google.com This intermediate is coupled with a substituted aromatic bromide to form a more complex molecule, which is then further elaborated to yield the final amine derivative compounds. google.com These compounds are designed to address the neurodegenerative aspects of ophthalmic disorders. google.com

The synthesis described in patent WO2009058216A1 illustrates the utility of this precursor. The coupling reaction of this compound-4-ol with a brominated aromatic compound is a key step in assembling the core structure of the therapeutic candidates. google.com This highlights the role of the this compound backbone as a foundational element for building molecules with potential therapeutic value in ophthalmology. google.com

While direct synthesis of retinoid-related compounds from this compound is not extensively documented, its structural motifs suggest potential as a scaffold in this area. The tetrahydrothiopyran ring can be considered a bioisostere of other cyclic systems found in synthetic retinoids. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ethynyl group is also a known pharmacophore in some retinoid X receptor (RXR) modulators and can be used to explore specific interactions within the receptor's binding pocket. The linear and rigid nature of the ethynyl group can act as a linker or a key interacting moiety. researchgate.net

The this compound scaffold is a building block for a variety of novel therapeutic candidates beyond ophthalmic diseases. The tetrahydrothiopyran ring itself is found in a range of biologically active compounds, and its derivatives have been investigated for various therapeutic applications. researchgate.net For instance, derivatives of tetrahydrothiopyran have been synthesized and evaluated for their anti-cancer and antimicrobial activities. researchgate.netmdpi.com The presence of the sulfur atom in the ring can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The ethynyl group is recognized as a "privileged structural feature" in medicinal chemistry, targeting a wide array of proteins such as kinases, steroid receptors, and various enzymes. acs.org The combination of the tetrahydrothiopyran ring and the ethynyl group in a single molecule offers a unique starting point for the design and synthesis of new chemical entities with the potential for novel therapeutic activities.

Scaffold for Pharmacophore Design and Optimization

In modern drug discovery, pharmacophore modeling is a crucial tool for identifying the essential structural features of a ligand that are responsible for its biological activity. The this compound scaffold presents several features that are valuable for pharmacophore design. The tetrahydrothiopyran ring can serve as a hydrophobic element, while the sulfur atom can act as a hydrogen bond acceptor. The ethynyl group can also participate in various non-covalent interactions, including hydrogen bonding and π-stacking, and its linear geometry can provide directional interactions with a target protein. sci-hub.se

Prodrug Design Strategies Utilizing this compound Backbones

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve properties such as solubility, stability, and oral bioavailability. The this compound backbone can be incorporated into prodrug design in several ways. For instance, the ethynyl group can be chemically modified to create a biolabile linkage that is cleaved in vivo to release the active drug. chemrxiv.org

In the context of the amine derivatives for ophthalmic diseases, the final compounds themselves can be considered for formulation as prodrugs to enhance their delivery to the eye. google.com Furthermore, the ethynyl moiety itself has been utilized in the design of prodrugs that are activated by metabolic processes. nih.gov For example, the oxidation of a terminal alkyne can lead to the formation of a reactive ketene, which can then be hydrolyzed to release the active compound. chemrxiv.org This approach allows for controlled drug release over time. chemrxiv.org

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For compounds derived from this compound, SAR studies would focus on systematically modifying different parts of the molecule and assessing the impact on efficacy.

Key areas for SAR exploration would include:

The Tetrahydrothiopyran Ring: Modifications to the ring, such as oxidation of the sulfur to a sulfoxide (B87167) or sulfone, can significantly impact the compound's polarity and ability to form hydrogen bonds, which in turn can affect its biological activity. researchgate.netnih.gov The position of substitution on the ring is also a critical factor.

The Ethynyl Group: The reactivity and interaction profile of the ethynyl group can be modulated by its chemical environment. SAR studies could explore the effects of replacing the terminal hydrogen with other substituents.

Substituents on the Scaffold: In the case of the amine derivatives for ophthalmic diseases, the nature and position of substituents on the aromatic ring coupled to the this compound moiety would be a primary focus of SAR studies to optimize potency and selectivity. google.com

Recent research on tetrahydrothiopyran derivatives has demonstrated the importance of such SAR analyses. For example, in a series of acaricidal compounds, the presence of a sulfone and the nature and position of substituents on an attached benzene (B151609) ring were found to be crucial for activity. nih.gov Similarly, in a study of anti-ulcer agents, the replacement of the tetrahydrothiophene (B86538) ring with a tetrahydrothiopyran ring was explored to understand its effect on biological activity. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-ethynyltetrahydro-2H-thiopyran is not extensively documented, presenting a significant opportunity for the development of novel and efficient synthetic methodologies. A plausible and direct approach involves the ethynylation of the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This precursor is commercially available and can be synthesized through various established routes. researchgate.netsigmaaldrich.comsigmaaldrich.com

Key synthetic strategies that could be explored include:

Addition of Acetylides to Tetrahydro-4H-thiopyran-4-one: The most straightforward method would involve the nucleophilic addition of an ethynyl (B1212043) group to tetrahydro-4H-thiopyran-4-one. This can be achieved using reagents like ethynylmagnesium bromide or by generating lithium acetylide from acetylene (B1199291) gas. Subsequent dehydration of the resulting tertiary alcohol would yield the target compound.

Corey-Fuchs Reaction: An alternative approach could be the conversion of tetrahydro-4H-thiopyran-4-one to the corresponding dibromo-olefin, followed by elimination to form the terminal alkyne.

Cycloaddition Reactions: The construction of the thiopyran ring itself through cycloaddition reactions is a well-established field. nih.govrsc.org Future research could focus on developing a one-pot synthesis that incorporates the ethynyl group during the ring formation process, potentially through the use of an ethynyl-substituted diene or dienophile.

A comparative table of potential synthetic precursors is provided below:

| Precursor Compound | Potential Synthetic Route | Key Reagents |

| Tetrahydro-4H-thiopyran-4-one | Ethynylation via nucleophilic addition | Ethynylmagnesium bromide, Lithium acetylide |

| Tetrahydro-4H-thiopyran-4-one | Corey-Fuchs reaction | Carbon tetrabromide, Triphenylphosphine (B44618) |

| Ethynyl-substituted dienes | Thio-Diels-Alder reaction | Thiocarbonyl compounds |

Exploration of Undiscovered Reactivity Profiles

The dual functionality of this compound, with its nucleophilic thioether and reactive terminal alkyne, opens the door to a wide array of chemical transformations. The reactivity of the alkyne moiety is of particular interest and includes:

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These reactions are known for their high efficiency and selectivity, allowing for the facile conjugation of the thiopyran scaffold to other molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would enable the connection of the thiopyran ring to aryl or vinyl halides, creating more complex molecular architectures.

Thiol-yne Reactions: The reaction of the alkyne with thiols can proceed via either a radical or a Michael addition pathway, leading to the formation of vinyl sulfides. acs.orgresearchgate.net This could be used to further functionalize the molecule or to create cross-linked polymer networks.

Oxidation of the Thioether: The sulfur atom in the tetrahydrothiopyran (B43164) ring can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. A related compound, this compound 1,1-dioxide, is known to exist. uni.lu This modification would significantly alter the electronic properties and potential biological activity of the molecule.

Integration into Advanced Materials Science (e.g., MOFs, COFs)

The rigid, well-defined structure of the ethynyl group makes this compound an attractive building block for the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The terminal alkyne can be utilized as a linker in the construction of MOFs and COFs. The presence of the sulfur atom in the thiopyran ring could also serve as a soft donor site for metal coordination, potentially leading to materials with interesting catalytic or gas sorption properties. The ability to post-synthetically modify the alkyne group via click chemistry would also allow for the tuning of the properties of the resulting frameworks.

Polymer Science: The thiol-yne reaction provides a pathway for the synthesis of novel polymers. researchgate.net The bifunctional nature of this compound could be exploited to create cross-linked polymers with unique thermal and mechanical properties.

Applications in Chemical Biology and Probe Development

The combination of a heterocyclic core and a bioorthogonal alkyne handle makes this compound a promising candidate for applications in chemical biology.

Fragment-Based Drug Discovery: The tetrahydrothiopyran scaffold is present in a number of biologically active compounds. nih.gov this compound could serve as a fragment for screening against various biological targets. The alkyne group would then facilitate the rapid elaboration of initial hits into more potent leads using click chemistry.

Development of Chemical Probes: The alkyne moiety can be used to attach fluorescent dyes, affinity tags, or other reporter groups. This would enable the use of this compound derivatives as chemical probes to study biological processes or to identify the protein targets of bioactive molecules.

Advanced Computational Design for Property Prediction and Optimization

Computational chemistry can play a crucial role in accelerating the exploration of this compound and its derivatives.

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as molecular geometry, electronic structure, and reactivity. This information can guide synthetic efforts and help to rationalize experimental observations.

Virtual Screening: Computational docking studies could be employed to predict the binding of this compound derivatives to various protein targets, thereby prioritizing compounds for experimental testing.

Materials Design: Molecular simulations can be used to model the assembly of this compound-based MOFs and COFs, allowing for the in silico design of materials with desired properties.

常见问题

Basic: What are the common synthetic routes for 4-ethynyltetrahydro-2H-thiopyran, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves electrophilic cyclization of bis(arylmethylthio)acetylenes using halogens (e.g., ICl, Br₂) under controlled conditions. For example, iodocyclization of bis(arylmethylthio)acetylenes yields thiopyrans with high regioselectivity . Reaction optimization includes solvent selection (e.g., degassed CH₂Cl₂), stoichiometric ratios of reagents (e.g., 2.5 equiv PhEBX), and purification via column chromatography (SiO₂, pentane) to achieve >90% purity . Catalyst-free methods, such as stannane-free hydrodehalogenation, are preferred for safety and environmental sustainability .

Advanced: How can computational tools like QSAR modeling resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity by correlating structural features (e.g., thiopyran rings, ester groups) with experimental data. Discrepancies in biological activity (e.g., anti-inflammatory vs. enzyme inhibition) may arise from differences in stereochemistry or impurities. To address this:

- Compare molecular descriptors (e.g., logP, polar surface area) across studies.

- Validate predictions using binding assays (e.g., SPR, ITC) and cellular viability tests .

- Cross-reference synthetic protocols to ensure purity (e.g., NMR, HPLC) .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing thiopyran ring protons from ethynyl groups) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-TOF for exact mass) .

- Chromatography : HPLC or GC-MS identifies impurities; column chromatography (SiO₂) ensures purity post-synthesis .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of thiopyran ring formation?

Methodological Answer:

Regioselectivity is controlled by:

- Electrophilic Agents : ICl favors thiopyrylium salt formation, while Br₂ may lead to alternative ring sizes .

- Solvent Polarity : Polar aprotic solvents (e.g., CH₃CN) stabilize intermediates, enhancing cyclization efficiency .

- Temperature : Lower temperatures (0–25°C) reduce side reactions during iodocyclization . Advanced studies use kinetic vs. thermodynamic control experiments to map energy profiles .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; ensure adequate airflow .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize halogenated byproducts (e.g., NaHSO₃) before disposal .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to induce axial chirality .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers .

- Temperature Gradients : Slow cooling during crystallization enriches desired stereoisomers .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing anti-inflammatory agents and analgesics .

- Biological Probes : Ethynyl groups enable click chemistry for bioconjugation (e.g., with azide-functionalized biomolecules) .

Advanced: What strategies mitigate side reactions (e.g., over-oxidation) during functionalization of the thiopyran ring?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Mild Oxidants : Use MnO₂ instead of KMnO₄ to prevent over-oxidation to sulfones .

- Real-Time Monitoring : In situ IR or Raman spectroscopy tracks reaction progress .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., sulfoxide formation) .

Advanced: How do electronic effects of substituents (e.g., electron-withdrawing groups) modulate the reactivity of the thiopyran ring?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。